1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Catalog No.
S547994
CAS No.
939805-30-8
M.F
C27H26F5N7O3
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylm...

CAS Number

939805-30-8

Product Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C27H26F5N7O3

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N

SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

ACTB1003; ACTB 1003; ACTB-1003.

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5

Description

The exact mass of the compound Actb-1003 is 591.20173 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Multiple Kinases

ACTB-1003 is known to inhibit several kinases, including:

  • Fibroblast growth factor receptors (FGFR): Mutations in these receptors are implicated in various cancers. ACTB-1003's ability to inhibit FGFR makes it a valuable tool for studying the role of these mutations in cancer development and progression [1].
  • Vascular endothelial growth factor receptor 2 (VEGFR2): This receptor plays a key role in angiogenesis. Inhibition of VEGFR2 by ACTB-1003 allows researchers to investigate its role in blood vessel formation and related diseases [1].
  • Tie-2 receptor: Similar to VEGFR2, Tie-2 is another receptor involved in angiogenesis. ACTB-1003's inhibitory effect on Tie-2 provides a research avenue for understanding its contribution to blood vessel development [1].
  • Ribosomal S6 kinase (p70S6K) and RSK: These kinases are part of a signaling pathway downstream of PI3K, which is a signaling molecule involved in cell growth and survival. ACTB-1003's ability to inhibit these kinases allows researchers to study their role in these cellular processes [1].

Source

[1] MyBioSource: ACTB-1003, inhibitor

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by its unique structural features, including a pyrrolo[2,1-f][1,2,4]triazin core. This compound contains multiple functional groups such as amino, methoxymethyl, and trifluoromethyl, which contribute to its chemical reactivity and potential biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its pharmacokinetic properties.

Actb-1003 inhibits the activity of several kinases that play crucial roles in cancer progression []. Here are its key targets:

  • Fibroblast growth factor receptors (FGFRs): Actb-1003 potently inhibits FGFRs with mutations frequently found in various cancers []. This disrupts cancer cell proliferation and survival signaling [].
  • Vascular endothelial growth factor receptor 2 (VEGFR2): Inhibition of VEGFR2 by Actb-1003 hinders the formation of new blood vessels (angiogenesis) that tumors require for growth [].
  • Tie-2: Another target of Actb-1003, Tie-2 is a receptor tyrosine kinase involved in blood vessel development. Its inhibition contributes to the anti-angiogenic effect [].
  • Ribosomal S6 kinase (p70S6K) & RSK: These kinases regulate protein synthesis, and their inhibition by Actb-1003 may induce cancer cell death (apoptosis) [].
  • Fluorinated compounds can have various adverse effects, depending on the specific structure.
  • Kinase inhibitors can have off-target effects, disrupting the function of unintended proteins.
Typical for urea derivatives and heterocyclic compounds:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbonyl compounds.
  • Reduction: The nitro or other reducible functionalities in the structure can be reduced to amines using reducing agents like lithium aluminum hydride.
  • Cyclization: The compound may participate in cyclization reactions due to the presence of reactive functional groups, potentially forming new heterocycles.

The biological activity of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been investigated in various studies. Its structural features suggest potential activity against specific biological targets:

  • Anticancer Activity: Compounds with similar structures have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antiviral Properties: Some derivatives exhibit antiviral activity by interfering with viral replication or entry into host cells.
  • Enzyme Inhibition: The presence of the morpholine group may allow for interaction with enzymes involved in metabolic pathways, potentially leading to inhibition.

The synthesis of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves multiple synthetic steps:

  • Formation of the Pyrrolo[2,1-f][1,2,4]triazin Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Functionalization can be performed using methods such as alkylation (for methoxymethyl groups) and fluorination (for introducing fluorine atoms).
  • Urea Formation: The final step involves coupling an amine with a carbonyl compound to form the urea linkage.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating cancers or viral infections.
  • Chemical Probes: It could be used as a chemical probe in biological studies to investigate specific pathways or mechanisms.
  • Material Science: Its unique structure may lend itself to applications in materials science for developing new polymers or coatings.

Interaction studies are crucial for understanding how 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea interacts with biological targets:

  • Binding Affinity Tests: These tests evaluate how well the compound binds to specific receptors or enzymes.
  • Cell Culture Studies: Investigating the effects on cell viability and proliferation can provide insight into its therapeutic potential.
  • In Vivo Studies: Animal models may be used to assess pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea. Here are some examples:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Compound AContains a pyrimidine ringAnticancerHigher selectivity towards specific cancer cell lines
Compound BSimilar urea linkageAntiviralExhibits broad-spectrum antiviral activity
Compound CFluorinated aromatic systemEnzyme inhibitorEnhanced metabolic stability due to fluorination

These comparisons highlight the uniqueness of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea in terms of its complex structure and potential multifunctional applications.

Retrosynthetic Analysis Approaches

The retrosynthetic analysis of pyrrolo[2,1-f] [1] [2] triazine derivatives follows several strategic disconnection patterns based on the core heterocyclic framework [2]. The primary retrosynthetic approaches involve disconnection at key positions to reveal simpler precursor molecules that can be assembled through established synthetic transformations.

The most commonly employed retrosynthetic strategy involves the recognition of the pyrrolo[2,1-f] [1] [2] triazine core as the central scaffold, which can be constructed through cyclization of appropriately functionalized pyrrole derivatives [2] [4]. The retrosynthetic analysis typically reveals three key disconnection sites: the nitrogen-nitrogen bond formation, the triazine ring closure, and the pyrrole ring construction.

For the target compound, the retrosynthetic analysis reveals the urea linkage as a late-stage coupling between the pyrrolotriazine core and the fluorinated aromatic components [5]. The pyrrolotriazine core can be traced back to a substituted pyrrole-2-carbonitrile intermediate through a sequence involving nitrogen-amination and triazine formation [6].

The methoxymethyl and morpholin-4-ylmethyl substituents at positions 6 and 7 can be introduced through regioselective functionalization strategies at appropriate stages of the synthesis [7]. The strategic placement of these functional groups requires careful consideration of the electronic and steric effects within the pyrrolotriazine framework.

Key Synthetic Routes to Pyrrolo[2,1-f] [1] [2] [3]triazine Core

The synthesis of the pyrrolo[2,1-f] [1] [2] triazine core can be achieved through six distinct synthetic methodologies, each offering unique advantages for different substitution patterns and scale requirements [2].

Synthesis from Pyrrole Derivatives

The most versatile approach involves the transformation of substituted pyrroles through nitrogen-amination followed by triazine ring formation [2]. This methodology typically employs N-unsubstituted pyrrole derivatives that are subjected to electrophilic amination using reagents such as O-(2,4-dinitrophenyl) hydroxylamine or chloramine in the presence of sodium hydride [8]. The resulting N-aminopyrrole intermediates undergo cyclization with formamide or formamidine acetate at elevated temperatures (165°C) to yield the desired pyrrolotriazine products [2].

A particularly efficient variant of this approach utilizes 2-cyanopyrrole as the starting material [4]. The cyanopyrrole is subjected to nitrogen-amination using chloramine under basic conditions, followed by cyclization with formamidine acetate to afford pyrrolo[2,1-f] [1] [2] triazin-4-amine in 55% overall yield [4] [9]. This methodology has been successfully scaled to kilogram quantities and represents the current state-of-the-art for industrial synthesis [4].

Bromohydrazone-Mediated Synthesis

An alternative approach involves the use of bromohydrazone intermediates derived from 2-bromo-1,1-dimethoxyethane and protected hydrazine derivatives [10]. This six-step synthesis begins with the condensation of 2-bromo-1,1-dimethoxyethane with benzyl carbamate-protected hydrazine under acidic conditions using phosphoric acid as the optimal catalyst [2]. The resulting bromohydrazone undergoes C-alkylation with sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, followed by acid-catalyzed cyclization to form protected 1-aminopyrrole intermediates [2]. Subsequent deprotection and triazine formation with formamidine acetate completes the synthesis [10].

Triazinium Dicyanomethylide Formation

A concise two-step synthesis utilizes the formation of triazinium dicyanomethylide intermediates [11]. This approach involves the reaction of tetracyanoethylene oxide with appropriately substituted triazines to generate triazinium dicyanomethylide species [2]. Subsequent [2+2] cycloaddition with phenyl vinyl sulfoxide provides the pyrrolotriazine framework with the introduction of a sulfanyl substituent that can be further elaborated [11].

Synthetic RouteStarting MaterialsKey StepsOverall YieldScale Demonstrated
Pyrrole DerivativesN-unsubstituted pyrrole, NH₂ClN-amination, cyclization55%Kilogram scale
Bromohydrazone2-bromo-1,1-dimethoxyethaneC-alkylation, cyclizationHigh yield final stepLaboratory scale
DicyanomethylideTetracyanoethylene oxide[2+2] cycloadditionTwo-step processLaboratory scale
MultistepPyridine derivativesCu-catalyzed couplingVariableLaboratory scale
Metal-MediatedChromene derivativesCu(II) catalysisGood to excellentLaboratory scale
RearrangementPyrrolooxadiazinesPPh₃/Br₂/Et₃N cyclizationGood yieldsLaboratory scale

Functionalization Strategies for Position-Specific Substitution

The regioselective functionalization of the pyrrolo[2,1-f] [1] [2] triazine core requires careful consideration of the electronic properties and steric accessibility of each position [5] [7]. Systematic structure-activity relationship studies have revealed distinct patterns of substitution tolerance across the different positions of the pyrrolotriazine framework.

C-4 Position Functionalization

The C-4 position demonstrates excellent tolerance for bulky substituents and is crucial for developing selective kinase inhibitors [5]. Biological activity is typically maintained or enhanced with the introduction of aniline derivatives at this position [5]. The electronic properties of C-4 substituents significantly influence the binding affinity and selectivity profile of the resulting compounds [7].

C-5 and C-6 Position Strategies

Positions C-5 and C-6 accommodate moderate to large substituents effectively [5]. These positions are particularly important for modulating physicochemical properties and achieving desired selectivity profiles [12]. The C-6 position has been extensively utilized for the introduction of carboxylate esters and alkyl chains that enhance metabolic stability [5].

C-2 and C-7 Position Considerations

The C-2 position can accommodate larger substituents compared to C-7 and plays a crucial role in developing anaplastic lymphoma kinase (ALK) selective inhibitors [7]. Substitution at C-7 generally shows limited tolerance, with biological activity being adversely affected by bulky groups at this position [5]. However, small substituents such as halogens can be successfully introduced at C-7 without significant loss of activity [13].

PositionSubstitution ToleranceBiological ImpactPreferred Substituents
C-2Large groupsALK selectivityAryl, alkyl chains
C-4Bulky groups crucialVEGFR2, EGFR inhibitionAniline derivatives
C-5Small substituentsFine-tuning selectivityAlkyl, halogen
C-6Moderate to largeProperty modulationCarboxylates, alkyl
C-7Limited toleranceActivity preservationHalogens, small groups

Scalable Synthesis Protocols

The development of scalable synthesis protocols for pyrrolo[2,1-f] [1] [2] triazine derivatives requires careful optimization of reaction conditions, safety considerations, and process economics [4] [6]. The most successful scalable approach utilizes readily available commodity starting materials and minimizes the use of expensive or hazardous reagents [6].

Industrial-Scale Methodology

The current state-of-the-art scalable synthesis employs a two-vessel operation beginning with pyrrole as the starting material [4]. The process involves sequential cyanation using the Vilsmeier reaction, followed by nitrogen-amination with in situ generated monochloramine, and final cyclization with formamidine acetate [4]. This methodology has been successfully demonstrated on kilogram scale with excellent reproducibility and safety profile [4].

The scalable protocol achieves 55% overall yield compared to previous methods that provided only 33% yield [4] [6]. The step count has been reduced from four to two steps, significantly improving process efficiency and reducing manufacturing costs [6]. The use of highly abundant raw materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach ensures supply chain security [6].

Continuous Flow Implementation

Recent advances have focused on the development of continuous flow processes to further enhance throughput and safety [14]. The continuous flow approach utilizes in situ monochloramine generation and process-friendly soluble bases such as potassium tert-butoxide [14]. This methodology provides improved process control and enables real-time monitoring of critical parameters [14].

The continuous flow system incorporates multiple stages including chemical transformations, extractions, and separations within a single integrated platform [14]. This approach offers significant advantages in terms of heat transfer, mixing efficiency, and overall process safety compared to traditional batch operations [14].

Purification and Characterization Techniques

The purification of pyrrolo[2,1-f] [1] [2] triazine derivatives requires specialized techniques due to the heterocyclic nature of these compounds and their tendency to form hydrogen bonds [15] [4].

Crystallization Methods

Crystallization represents the primary purification technique for achieving high-purity pyrrolotriazine products [4]. The crystallization process typically involves precipitation from the reaction mixture using water as an antisolvent, followed by controlled cooling to promote crystal formation [4]. The choice of crystallization solvent significantly affects the final purity and polymorphic form of the product [16].

For the target compound, crystallization conditions must be optimized to accommodate the multiple functional groups including the urea linkage, morpholine ring, and fluorinated aromatic systems [15]. The presence of these diverse functionalities requires careful selection of solvent systems that provide appropriate solubility profiles and crystallization kinetics [15].

Chromatographic Purification

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity assessment and impurity profiling [4]. The HPLC methods typically employ reversed-phase C18 columns with gradient elution using water-acetonitrile mobile phases containing acid modifiers [4]. Detection at 230 nm provides optimal sensitivity for pyrrolotriazine chromophores [4].

Column chromatography is occasionally employed for intermediate purification, particularly when dealing with complex reaction mixtures or isomeric products [17]. Silica gel chromatography with appropriate solvent systems can effectively separate pyrrolotriazine derivatives based on their polarity and hydrogen bonding characteristics [17].

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization of pyrrolotriazine derivatives [15]. Proton NMR spectra typically show characteristic patterns for the pyrrole and triazine ring protons, with chemical shifts that are diagnostic for the specific substitution pattern [15]. Carbon-13 NMR spectra provide additional structural information, particularly for quaternary carbons and heteroatom-bearing centers [15].

Infrared spectroscopy is valuable for confirming the presence of specific functional groups such as the urea carbonyl and amine stretches [15]. Mass spectrometry, particularly high-resolution mass spectrometry, provides accurate molecular weight determination and fragmentation patterns that support structural assignments [15].

TechniqueApplicationTypical ConditionsPurity Achieved
CrystallizationFinal purificationWater antisolvent, controlled cooling>99%
HPLCAnalytical assessmentC18 column, water-acetonitrile gradientQuantitative analysis
Column chromatographyIntermediate purificationSilica gel, organic solventsVariable purity
NMR spectroscopyStructural confirmationDMSO-d₆, 400 MHzStructure verification
Mass spectrometryMolecular weightESI-MS, high resolutionMolecular confirmation

Process Chemistry Considerations

The development of robust process chemistry for pyrrolo[2,1-f] [1] [2] triazine synthesis requires comprehensive evaluation of safety, impurity control, and scale-up factors [4] [6].

Safety Assessment and Thermal Analysis

Differential scanning calorimetry (DSC) analysis is essential for understanding the thermal stability of reaction mixtures and intermediates [4]. The thermal analysis reveals critical safety parameters including onset temperatures for decomposition and the magnitude of exothermic events [4]. For the cyanation step, DSC studies show an onset of decomposition at 105°C with a mild exothermic event of 127.25 J/g [4].

The maximum temperature of synthesis reaction (MTSR) must be maintained well below the maximum attainable temperature (MTT) to ensure process safety [4]. Adiabatic temperature rise calculations provide guidance for reactor design and cooling capacity requirements [4]. The amination step shows an adiabatic temperature rise of 55°C, requiring careful temperature control during monochloramine addition [4].

Impurity Identification and Control

Systematic impurity profiling has identified several key impurities that must be controlled during synthesis [4]. The formation of 1-H-pyrrole-2-carboxamide represents a major impurity pathway under acidic conditions in the presence of water [4]. This impurity can be minimized through dilution effects, with increasing the dimethylformamide volume from 5 to 15 volumes reducing the impurity from 9% to 2.7% [4].

The reversion of N-amino-2-cyanopyrrole back to 2-cyanopyrrole occurs when excess chloramine is introduced after complete conversion of the starting material [4]. This process can be controlled by monitoring the conversion during the final 20% of chloramine addition and maintaining appropriate basicity in the reaction mixture [4].

An adduct formed by condensation of amino pyrrole with dimethylformamide can reach 5% by HPLC but is effectively rejected during the final purification with methyl tert-butyl ether [4]. This demonstrates the importance of appropriate workup procedures for achieving high final purity [4].

Scale-Up Engineering Factors

The transition from laboratory to manufacturing scale requires consideration of heat transfer, mixing efficiency, and residence time distribution [4]. The two-vessel operation provides flexibility for optimizing each transformation independently while maintaining overall process efficiency [4].

Heat removal capacity becomes critical during exothermic steps, particularly the formation of the Vilsmeier reagent and the subsequent amination reaction [4]. The use of continuous addition protocols and temperature monitoring ensures safe operation at manufacturing scale [4].

Mass transfer considerations become important for heterogeneous reaction steps, particularly during the crystallization and isolation sequences [4]. Adequate mixing and appropriate residence times are essential for achieving consistent product quality and yield [4].

ParameterSpecificationMonitoring MethodControl Strategy
Thermal stabilityOnset >100°CDSC analysisTemperature control
Exotherm controlMTSR < MTTReaction calorimetryDilution, cooling
Impurity levels<3% totalHPLC analysisProcess optimization
Moisture content<0.1%Karl FischerVacuum drying
Yield consistency>50% overallMass balanceProcess standardization

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

591.20172853 g/mol

Monoisotopic Mass

591.20172853 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

44750KD9OE

Wikipedia

Actb-1003

Dates

Last modified: 08-15-2023
1. Dixon, Julie; Magnuson, Steven; Phillips, Barton; Wang, Yamin; Li, Tindy; Parcella, Kyle; Newcom, Jason; Kluender, Harold; Hong, Zhenqiu; Chandler, Brent; et al. Preparation of substituted 4-​aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis. PCT Int. Appl. (2007), WO 2007064883 A2.

Explore Compound Types